3-O-Methyl-DL-DOPA

Description

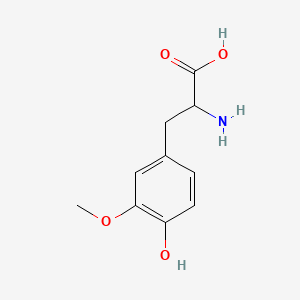

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-5-6(2-3-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFDUUKDQEHURQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864098 | |

| Record name | 3-Methoxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Methoxytyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7636-26-2 | |

| Record name | 3-Methoxy-dl-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7636-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxytyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007636262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7636-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxytyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-O-METHYLDOPA, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO86T1OB2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Methoxytyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001434 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-O-Methyl-DL-DOPA from L-DOPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of 3-O-Methyl-DL-DOPA (3-OMD) from L-DOPA, a critical metabolic transformation in the context of Parkinson's disease treatment. This document details the enzymatic reaction, offers experimental protocols for its synthesis and analysis, presents relevant quantitative data, and visualizes the key pathways involved.

Introduction

This compound (3-OMD) is a major metabolite of L-3,4-dihydroxyphenylalanine (L-DOPA), the primary medication used to manage the motor symptoms of Parkinson's disease. The synthesis of 3-OMD from L-DOPA is not a targeted synthetic route in drug manufacturing but rather a significant metabolic pathway that occurs in the body. This conversion is catalyzed by the enzyme Catechol-O-methyltransferase (COMT).[1] S-adenosyl methionine (SAM) serves as the necessary cofactor for this enzymatic methylation.[1]

Understanding this pathway is crucial for drug development professionals, as the formation of 3-OMD can impact the bioavailability and efficacy of L-DOPA therapy. 3-OMD has a considerably longer half-life (approximately 15 hours) compared to L-DOPA (about 1 hour), leading to its accumulation in the plasma and brain of patients undergoing chronic L-DOPA treatment.[1] This accumulation can lead to competition with L-DOPA for transport across the blood-brain barrier and may be associated with adverse side effects of long-term L-DOPA therapy.[1] Therefore, the modulation of this pathway, often through the use of COMT inhibitors, is a key strategy in optimizing Parkinson's disease treatment.

The Enzymatic Synthesis Pathway

The primary pathway for the synthesis of 3-OMD from L-DOPA is an enzymatic O-methylation reaction.

-

Enzyme: Catechol-O-methyltransferase (COMT)[1]

-

Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine)

-

Co-substrate/Methyl Donor: S-adenosyl methionine (SAM)[1]

-

Product: this compound (3-OMD)

-

By-product: S-adenosylhomocysteine (SAH)

The reaction involves the transfer of a methyl group from SAM to the 3-hydroxyl group of the catechol moiety of L-DOPA. This process is a major route of L-DOPA metabolism, particularly when the primary pathway of conversion to dopamine (B1211576) via DOPA decarboxylase (DDC) is inhibited by co-administered drugs like carbidopa (B1219) or benserazide.[1]

Quantitative Data

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for L-DOPA and its metabolite 3-OMD. These values highlight the significant difference in their systemic exposure and elimination rates.

| Parameter | L-DOPA | This compound (3-OMD) | Reference |

| Half-life (t½) | ~1 hour | ~15 hours | [1] |

| Accumulation | Low | High (with chronic L-DOPA use) | [1] |

Enzyme Kinetics

Experimental Protocols

In Vitro Enzymatic Synthesis of this compound

This protocol is adapted from methodologies used for in vitro COMT activity assays and can be scaled up for the preparative synthesis of 3-OMD for research purposes.

Materials:

-

Recombinant human Catechol-O-methyltransferase (hCOMT)

-

L-DOPA

-

S-adenosyl methionine (SAM)

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Tris-HCl buffer (pH 7.4)

-

Perchloric acid

-

Acetonitrile

-

Methanol

-

Water (HPLC grade)

-

Formic acid

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

-

L-DOPA: 10 mM

-

S-adenosyl methionine (SAM): 250 µM

-

MgCl₂: 1.2 mM

-

Dithiothreitol (DTT): 1 mM

-

Recombinant hCOMT: 0.25 mg/mL of cytosolic protein equivalent

-

Tris-HCl buffer (10 mM, pH 7.4) to a final volume of 250 µL.

-

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-60 minutes). The reaction time can be optimized to achieve the desired yield.

-

Reaction Termination: Stop the reaction by adding an equal volume of ice-cold perchloric acid (e.g., 0.4 M).

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Sample Preparation for Analysis: Collect the supernatant for analysis by HPLC or HPLC-MS/MS.

Analytical Quantification of this compound by HPLC-MS/MS

This protocol provides a sensitive and specific method for the quantification of 3-OMD.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: Atlantis T3 C18 column (5 µm; 150 x 4.6 mm i.d.)

-

Mobile Phase: 85:15 (v/v) water:methanol with 0.05% formic acid

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 20 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transition for 3-OMD: m/z 212.0 → m/z 166.0

Sample Preparation:

-

To 200 µL of the reaction supernatant (from the synthesis protocol), add an internal standard (e.g., carbidopa).

-

Perform a protein precipitation step if not already done.

-

Centrifuge and transfer the supernatant to an autosampler vial for injection.

Quantification:

-

Generate a standard curve using known concentrations of 3-OMD.

-

Quantify the amount of 3-OMD in the sample by comparing its peak area to the standard curve.

Downstream Effects and Signaling Interactions

The accumulation of 3-OMD is not merely an inert consequence of L-DOPA metabolism. It actively participates in and perturbs several cellular processes, which can have significant implications for the treatment of Parkinson's disease.

References

An In-Depth Technical Guide to the Mechanism of Action of 3-O-Methyl-DL-DOPA in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-DL-DOPA (3-OMD) is a major metabolite of Levodopa (B1675098) (L-DOPA), the primary treatment for Parkinson's disease. Formed through the action of catechol-O-methyltransferase (COMT), 3-OMD has a significantly longer half-life than L-DOPA, leading to its accumulation in the plasma and brain of patients undergoing long-term L-DOPA therapy.[1][2] While initially considered an inactive metabolite, a growing body of evidence suggests that 3-OMD actively participates in the complex neurochemical environment of the brain, influencing the efficacy of L-DOPA and potentially contributing to the motor complications associated with its chronic use. This technical guide provides a comprehensive overview of the mechanism of action of 3-OMD in the brain, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate molecular pathways involved.

Core Mechanisms of Action

The primary mechanism of action of 3-OMD in the brain revolves around its structural similarity to L-DOPA, which allows it to interact with several key transport and metabolic systems.

Competition for Transport Across the Blood-Brain Barrier

3-OMD and L-DOPA share the same transport system, the large neutral amino acid (LNAA) transporter (LAT1), to cross the blood-brain barrier.[2][3] Due to its prolonged presence in the plasma, high concentrations of 3-OMD can competitively inhibit the transport of L-DOPA into the brain, thereby reducing its bioavailability at the site of action.[2][4] This competition is a critical factor in the variable response to L-DOPA therapy and may contribute to the "wearing-off" phenomenon observed in Parkinson's disease patients.

Interference with Neuronal and Glial Uptake

Beyond the blood-brain barrier, 3-OMD also competes with L-DOPA for uptake into both neurons and glial cells, particularly astrocytes.[2][5] This competition further limits the amount of L-DOPA available for conversion to dopamine (B1211576) in presynaptic neurons. Studies have shown that 3-OMD can inhibit the uptake of L-DOPA into striatal astrocytes, which play a crucial role in dopamine homeostasis and neuroprotection.[5]

Modulation of Dopamine Synthesis and Metabolism

3-OMD has been demonstrated to impact dopamine (DA) synthesis and turnover. While it does not directly inhibit the key enzymes involved in dopamine synthesis, its competition with L-DOPA for cellular uptake indirectly reduces the substrate available for aromatic L-amino acid decarboxylase (AADC), the enzyme that converts L-DOPA to dopamine. Furthermore, studies have shown that 3-OMD can decrease the dopamine turnover rate, as indicated by a reduction in the ratio of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) to dopamine.[6]

Potential Neurotoxicity

Emerging evidence suggests that 3-OMD may not be an inert metabolite and could contribute to neurotoxicity, particularly in the context of long-term L-DOPA treatment. Several mechanisms have been proposed:

-

Oxidative Stress: 3-OMD has been shown to induce oxidative stress in neuronal cell lines, leading to the generation of reactive oxygen species (ROS).[6][7]

-

Mitochondrial Dysfunction: 3-OMD can decrease the mitochondrial membrane potential, a key indicator of mitochondrial health and function.[6]

-

Potentiation of L-DOPA Toxicity: Some studies suggest that 3-OMD can potentiate the neurotoxic effects of L-DOPA itself.[6]

-

Inhibition of Neuroprotective Mechanisms: 3-OMD can inhibit the L-DOPA-induced release of glutathione (B108866) (GSH), a major antioxidant, from astrocytes, thereby compromising the brain's natural defense against oxidative stress.[5][8]

Quantitative Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on the effects of this compound.

| Parameter | Cell Line/Model | Value | Reference |

| Ki for LAT1 Transporter | RBE 4 (rat brain endothelial cells) | 143 µM | [9] |

| RBE 4B (rat brain endothelial cells) | 93 µM | [9] | |

| IC50 for L-DOPA Uptake Inhibition | RBE 4 (rat brain endothelial cells) | 642 µM | [9] |

| RBE 4B (rat brain endothelial cells) | 482 µM | [9] | |

| Primary Striatal Astrocytes | Inhibition observed at 100 µM | [5] |

Table 1: Kinetic Parameters of 3-OMD Interaction with the L-Type Amino Acid Transporter (LAT1) and Inhibition of L-DOPA Uptake.

| Study Type | Animal Model | 3-OMD Treatment | Effect on Striatal Dopamine/Metabolites | Reference |

| In vivo | Rat | 1 µmole (single administration) | 40.0% decrease in DOPAC/DA ratio | [6] |

| In vivo Microdialysis | Rat | Subchronic administration | No significant change in DA; significant decrease in DOPAC, 3-MT, and HVA | [10] |

| In vitro (striatal slices) | Rat | 50 µM | Significantly reduced spontaneous and KCl-evoked DA efflux | [11] |

Table 2: Effects of 3-OMD on Striatal Dopamine and its Metabolites.

| Cell Line/Model | 3-OMD Concentration | Effect | Reference |

| Mesencephalic Neurons | 10 or 100 µM | Decreased viability | [5] |

| PC12 Cells | Not specified | Induced cytotoxic effects via oxidative stress | [6] |

| PC12 Cells | Not specified | Decreased mitochondrial membrane potential | [6] |

| Mesencephalic Neuron-Astrocyte Co-culture | 10 or 100 µM | Inhibited L-DOPA (25 µM) induced neuroprotection | [8] |

Table 3: Neurotoxic Effects of this compound.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and interactions of this compound in the brain.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the mechanism of action of this compound.

In Vivo Microdialysis for Measuring Striatal Dopamine and Metabolites

Objective: To measure extracellular levels of dopamine, L-DOPA, 3-OMD, and dopamine metabolites (DOPAC, HVA) in the striatum of freely moving animals following administration of L-DOPA and/or 3-OMD.

Protocol Summary:

-

Animal Surgery: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the striatum. Allow for a recovery period of several days.

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).

-

Sample Collection: After a stabilization period, collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into vials containing an antioxidant solution.

-

Drug Administration: Administer L-DOPA, 3-OMD, or vehicle systemically (e.g., intraperitoneally) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) to quantify the concentrations of the analytes of interest.[12]

Primary Neuron-Astrocyte Co-culture for Neurotoxicity and Neuroprotection Assays

Objective: To investigate the direct neurotoxic effects of 3-OMD and its ability to interfere with the neuroprotective effects of L-DOPA in a more physiologically relevant in vitro system.

Protocol Summary:

-

Astrocyte Culture: Isolate primary astrocytes from the cerebral cortices of neonatal rat pups and culture them until they form a confluent monolayer.

-

Neuronal Culture: Isolate primary dopaminergic neurons from the ventral mesencephalon of embryonic rats.

-

Co-culture Plating: Seed the dopaminergic neurons onto the established astrocyte monolayer.

-

Treatment: After a period of stabilization and differentiation, treat the co-cultures with various concentrations of L-DOPA, 3-OMD, or a combination of both for a specified duration (e.g., 24-48 hours).

-

Viability Assessment: Assess neuronal viability using methods such as immunostaining for tyrosine hydroxylase (a marker for dopaminergic neurons) followed by cell counting, or by using viability assays like the MTT assay.[5][8]

HPLC-ECD for Quantification of L-DOPA, 3-OMD, and Dopamine Metabolites

Objective: To separate and quantify the levels of L-DOPA, 3-OMD, dopamine, DOPAC, and HVA in biological samples (e.g., brain tissue homogenates, microdialysates, plasma).

Protocol Summary:

-

Sample Preparation: Homogenize brain tissue or precipitate proteins from plasma/microdialysate samples using an acid (e.g., perchloric acid). Centrifuge to remove precipitated proteins.[5][13]

-

Chromatographic Separation: Inject the supernatant onto a reverse-phase HPLC column (e.g., C18). Use a mobile phase containing a buffer, an ion-pairing agent, and an organic modifier (e.g., methanol (B129727) or acetonitrile) to achieve separation of the compounds.

-

Electrochemical Detection: As the separated compounds elute from the column, they are detected by an electrochemical detector. The detector applies a specific potential, and the resulting current generated by the oxidation or reduction of the analytes is measured.

-

Quantification: Determine the concentration of each analyte by comparing its peak area or height to that of known standards run under the same conditions.

Measurement of Glutathione (GSH) Release from Astrocytes

Objective: To determine the effect of 3-OMD on the release of the antioxidant glutathione from astrocytes.

Protocol Summary:

-

Astrocyte Culture: Culture primary astrocytes in multi-well plates until confluent.

-

Treatment: Treat the astrocytes with L-DOPA, 3-OMD, or a combination of both for a specified time.

-

Sample Collection: Collect the cell culture medium (conditioned medium) and lyse the cells to measure intracellular GSH.

-

GSH Assay: Measure the concentration of GSH in both the conditioned medium and the cell lysate. This can be done using various methods, including HPLC with fluorescence or electrochemical detection after derivatization, or using commercially available colorimetric or fluorometric assay kits.[5][14][15]

Conclusion

This compound is far from being an inert metabolite of L-DOPA. Its prolonged half-life and structural similarity to L-DOPA enable it to exert significant effects on the dopaminergic system in the brain. By competitively inhibiting the transport of L-DOPA across the blood-brain barrier and into neuronal and glial cells, 3-OMD can reduce the therapeutic efficacy of L-DOPA. Furthermore, emerging evidence of its potential neurotoxic effects, mediated through oxidative stress and mitochondrial dysfunction, raises concerns about its role in the long-term complications of L-DOPA therapy. A thorough understanding of the multifaceted mechanism of action of 3-OMD is crucial for the development of novel therapeutic strategies aimed at optimizing the treatment of Parkinson's disease and mitigating the adverse effects associated with chronic L-DOPA administration. Future research should continue to elucidate the precise signaling pathways involved in 3-OMD-induced neurotoxicity and explore the clinical implications of its accumulation in the brain.

References

- 1. Differential neurotoxicity induced by L-DOPA and dopamine in cultured striatal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-O-methyldopa blocks dopa metabolism in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-O-methyldopa uptake and inhibition of L-dopa at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-O-methyldopa and the response to levodopa in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of L-DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction between L-DOPA and 3-O-methyl-L-DOPA for transport in immortalised rat capillary cerebral endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of 3-O-methyldopa, L-3,4-dihydroxyphenylalanine metabolite, on locomotor activity and dopamine turnover in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of 3-O-methyl on L-dopa-facilitated synthesis and efflux of dopamine from rat striatal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simultaneous microdialysis in striatum and substantia nigra suggests that the nigra is a major site of action of L-dihydroxyphenylalanine in the "hemiparkinsonian" rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synergy Between Glutathione Peroxidase-1 and Astrocytic Growth Factors Suppresses Free Radical Generation and Protects Dopaminergic Neurons against 6-Hydroxydopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Pharmacokinetic Profile of 3-O-Methyl-DL-DOPA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-DL-DOPA (3-OMD) is a major metabolite of Levodopa (B1675098) (L-DOPA), the primary treatment for Parkinson's disease. Formed through the action of catechol-O-methyltransferase (COMT), 3-OMD has a significantly longer half-life than its parent compound, leading to its accumulation in plasma and brain tissue with chronic L-DOPA administration.[1] While initially considered an inactive metabolite, emerging research suggests that 3-OMD may play a role in the long-term efficacy and side effects of L-DOPA therapy, including motor fluctuations.[2][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetic profile of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing relevant pathways and workflows.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of 3-OMD is characterized by its extensive distribution, slow metabolism, and prolonged elimination half-life.

Absorption and Distribution

Following intraperitoneal administration in rats, radiolabeled 3-O-methyldopa is distributed evenly in blood, brain, heart, adipose tissue, and liver.[4] Higher accumulation is observed in the kidney and pancreas.[4] The compound readily crosses the blood-brain barrier.[4][5]

Metabolism and Excretion

3-O-methyldopa undergoes slow metabolism in vivo.[4] The primary metabolites identified are homovanillic acid and 4-hydroxy-3-methoxyphenyllactic acid.[4]

Excretion of 3-OMD and its metabolites occurs primarily through the urine. Twenty-four hours after intraperitoneal administration of radiolabeled 3-OMD in rats, approximately 33% of the injected radioactivity is recovered in the urine. Of this, about 5% is unchanged 3-OMD, with the remainder being metabolites.[4] Fecal excretion accounts for about 10% of the administered dose, mainly as metabolic end-products.[4]

Pharmacokinetic Parameters

The biological half-life of 3-O-methyldopa in rats has been reported to be approximately 12-13 hours in blood, brain, and heart following intraperitoneal administration.[4] In humans, the half-life is estimated to be around 15 hours.[6]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative data on the pharmacokinetics of this compound.

Table 1: Tissue Distribution of Radioactivity 2 Hours After Intraperitoneal Administration of L-2-¹⁴C-3-O-methyldopa (10 mg/kg) in Rats [4]

| Tissue | Radioactivity (dpm/g or dpm/ml) |

| Blood | 10,500 |

| Brain | 9,800 |

| Heart | 10,200 |

| Adipose Tissue | 9,500 |

| Liver | 11,000 |

| Kidney | 25,000 |

| Pancreas | 18,000 |

Table 2: Biological Half-Life of ¹⁴C-O-methyldopa in Different Tissues of Rats After Intraperitoneal Administration [4]

| Tissue | Biological Half-Life (hours) |

| Blood | 12-13 |

| Brain | 12-13 |

| Heart | 12-13 |

Table 3: Urinary and Fecal Excretion of Radioactivity 24 Hours After Intraperitoneal Administration of L-2-¹⁴C-3-O-methyldopa in Rats [4]

| Excretion Route | % of Administered Radioactivity | Composition |

| Urine | 33% | ~95% Metabolites (mainly homovanillic acid and 4-hydroxy-3-methoxyphenyllactic acid), ~5% Unchanged 3-O-methyldopa |

| Feces | 10% | Mainly metabolic end-products |

Experimental Protocols

This section details the methodologies for key experiments in the in vivo pharmacokinetic study of this compound.

In Vivo Pharmacokinetic Study in Rodents

1. Animal Models:

-

Species: Male Wistar rats or C57BL/6 mice are commonly used.[2][7]

-

Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[2]

2. Dosing:

-

Intraperitoneal (IP) Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered via intraperitoneal injection.[4]

-

Oral Gavage (PO): The compound is suspended in a vehicle such as 0.5% methylcellulose (B11928114) and administered directly into the stomach using a gavage needle.[8][9][10] The volume administered should not exceed 10 ml/kg for mice and 20 ml/kg for rats.[8][10]

-

Intravenous (IV) Administration: The compound is dissolved in a sterile vehicle and administered via the tail vein or jugular vein.[7]

3. Blood Sampling:

-

Serial Sampling: Blood samples (e.g., 50-100 µL) are collected at multiple time points post-dose (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) from the tail vein, saphenous vein, or via a carotid artery cannula.[7][11]

-

Sample Processing: Blood is collected into tubes containing an anticoagulant (e.g., EDTA).[11] Plasma is separated by centrifugation (e.g., 1500 x g for 10 minutes at 4°C) and stored at -80°C until analysis.[2]

4. Tissue Sample Collection (for distribution studies):

-

Animals are euthanized at predetermined time points after dosing.

-

Tissues of interest (e.g., brain, liver, kidney, heart) are rapidly excised, weighed, and snap-frozen in liquid nitrogen.[4] Samples are stored at -80°C until analysis.

Sample Preparation and Bioanalysis

1. Plasma Sample Preparation (LC-MS/MS):

-

Protein Precipitation: To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., 2% NH₄OH in ethyl acetate) containing an internal standard.[12]

-

Vortex the mixture for 2 minutes and then centrifuge for 10 minutes.[12]

-

Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in a mobile phase-compatible solvent.[12]

2. Brain Tissue Homogenization and Extraction:

-

Homogenization: Homogenize the weighed brain tissue in an ice-cold buffer (e.g., 10 volumes of buffer per gram of tissue) using a homogenizer.[13]

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 20,000 x g for 30 minutes at 4°C).[13]

-

Supernatant Collection: Collect the supernatant for further analysis.[13]

3. Analytical Methods:

-

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED):

-

Column: A reverse-phase C18 column is typically used.[8]

-

Mobile Phase: An example mobile phase consists of a mixture of methanol (B129727) and a pH 2.88 phosphate (B84403) buffer (8:92, v/v).[8]

-

Detection: An electrochemical detector with a glassy carbon electrode set at a potential of +0.8V versus an Ag/AgCl reference electrode.[8]

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Column: A C18 analytical column is commonly employed.[4]

-

Mobile Phase: A typical mobile phase is a gradient of water and methanol with 0.05% formic acid.[4]

-

Detection: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). The fragmentation transition for 3-OMD is typically m/z 212.0 → 166.0.[4]

-

Visualizations

Metabolic Pathway of L-DOPA to this compound

Experimental Workflow for a Rodent Pharmacokinetic Study

References

- 1. 3-O-methyldopa blocks dopa metabolism in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. idexxbioanalytics.com [idexxbioanalytics.com]

- 4. Distribution and metabolism of L-3-O-methyldopa in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. research.fsu.edu [research.fsu.edu]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 8. ouv.vt.edu [ouv.vt.edu]

- 9. animalcare.ubc.ca [animalcare.ubc.ca]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. currentseparations.com [currentseparations.com]

- 13. In vivo pharmacokinetics of levodopa and 3-O-methyldopa in muscle. A microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of Catechol-O-Methyltransferase (COMT) in the Metabolic Fate of Levodopa: A Technical Guide to the Formation of 3-O-Methyl-DL-DOPA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodopa (B1675098) (L-DOPA) remains the cornerstone of therapy for Parkinson's disease, aiming to replenish depleted dopamine (B1211576) levels in the brain. However, its therapeutic efficacy is significantly influenced by its peripheral metabolism. A key enzyme in this metabolic pathway is Catechol-O-methyltransferase (COMT), which converts L-DOPA to 3-O-Methyl-DL-DOPA (3-O-MDOPA). This metabolite not only represents a loss of available L-DOPA for central nervous system uptake but may also contribute to motor complications in long-term therapy. This technical guide provides an in-depth examination of the biochemical role of COMT in the formation of 3-O-MDOPA, details experimental protocols for its study, presents quantitative data on its pharmacokinetics, and illustrates the underlying pathways and workflows.

Introduction

The management of motor symptoms in Parkinson's disease is primarily achieved through the administration of L-DOPA, a precursor to dopamine that can cross the blood-brain barrier.[1] Once in the periphery, L-DOPA is subject to two major enzymatic degradation pathways: decarboxylation by aromatic L-amino acid decarboxylase (AADC) and O-methylation by Catechol-O-methyltransferase (COMT).[2] While AADC inhibitors like carbidopa (B1219) and benserazide (B1668006) are co-administered to prevent the premature conversion of L-DOPA to dopamine in the periphery, this consequently elevates the proportion of L-DOPA metabolized by COMT.[2]

The product of this COMT-catalyzed reaction, 3-O-MDOPA, has no therapeutic effect and competes with L-DOPA for transport across the intestinal mucosa and the blood-brain barrier.[2][3] Due to its significantly longer half-life compared to L-DOPA, 3-O-MDOPA accumulates in the plasma and brain of patients undergoing chronic L-DOPA therapy.[4] This accumulation and competition can lead to a reduced and less stable therapeutic response to L-DOPA.[3] Therefore, understanding and modulating the activity of COMT is a critical aspect of optimizing Parkinson's disease treatment. This has led to the development of COMT inhibitors, such as entacapone (B1671355) and tolcapone (B1682975), which are used as adjuncts to L-DOPA therapy to increase its bioavailability.[5][6]

The Biochemical Pathway of 3-O-MDOPA Formation

COMT catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of a catechol substrate, such as L-DOPA.[4] This reaction requires the presence of a magnesium ion (Mg²⁺) as a cofactor. The catalytic mechanism is an ordered Bi-Bi reaction where SAM binds to the enzyme first, followed by the catechol substrate.[4] After the methyl transfer, the methylated product (3-O-MDOPA) and S-adenosyl-L-homocysteine (SAH) are released.[4]

Quantitative Data: Pharmacokinetics and Enzyme Kinetics

The metabolism of L-DOPA by COMT has a profound impact on its pharmacokinetic profile. The administration of COMT inhibitors significantly alters the plasma concentrations of both L-DOPA and 3-O-MDOPA.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for L-DOPA and 3-O-MDOPA from studies in healthy volunteers and Parkinson's disease patients.

Table 1: Pharmacokinetic Parameters of Levodopa and 3-O-MDOPA with Continuous Jejunal Infusion in Advanced Parkinson's Disease Patients

| Parameter | Levodopa (Mean ± SD) | 3-O-MDOPA (Mean ± SD) |

| Cavg (μg/mL) | 2.9 ± 0.84 | 17.1 ± 4.99 |

| Fluctuation [(Cmax-Cmin)/Cavg] | 0.52 ± 0.20 | 0.21 ± 0.11 |

| Intra-subject CV (%) | 13 | 6 |

| Elimination Half-life (t½) (h) | 1.5 ± 0.19 | - |

| AUC₀₋₂₄ (μg·h/mL) | 53.8 ± 17.2 | - |

Data from a study with 19 advanced PD patients receiving a mean total levodopa dose of 1,580 mg over 16 hours.[7]

Table 2: Impact of COMT Inhibitor (Tolcapone) on Levodopa and 3-O-MDOPA Pharmacokinetics

| Parameter | Levodopa (without Tolcapone) | Levodopa (with Tolcapone) | 3-O-MDOPA Formation |

| AUC | Baseline | Increased approx. 2-fold | Dose-dependent decrease |

| Elimination Half-life (t½) | Baseline | Increased approx. 2-fold | - |

| Cmax | No significant change | No significant change | - |

Data from a study in healthy male subjects receiving a single dose of levodopa/benserazide with varying doses of tolcapone.[8]

COMT Enzyme Kinetics

The two isoforms of COMT, soluble (S-COMT) and membrane-bound (MB-COMT), exhibit different kinetic properties for various substrates.

Table 3: Michaelis-Menten Constants (Km) for COMT Isoforms with Different Substrates

| Substrate | S-COMT Km (μmol/L) | MB-COMT Km (μmol/L) |

| Norepinephrine (B1679862) | 91.3 ± 14.1 | 11.7 ± 1.1 |

| Norepinephrine (rat erythrocyte) | 366 ± 31 | 12.0 ± 1.1 |

| Dihydroxybenzoic acid (rat) | 69.2 ± 11.4 | 72.2 ± 9.2 |

Data compiled from studies on human and rat erythrocytes.[9][10] While S-COMT is a high-capacity enzyme (higher Vmax), MB-COMT generally shows a higher affinity (lower Km) for catecholamine substrates.[11] For L-DOPA, the affinity and reaction rates are more similar between the two isoforms.[12]

Experimental Protocols

The quantification of COMT activity and the measurement of 3-O-MDOPA concentrations are crucial for research in this field. Below are detailed methodologies for key experiments.

Protocol for COMT Activity Assay in Erythrocytes using HPLC-Electrochemical Detection

This method measures the formation of vanillic and isovanillic acid from the substrate 3,4-dihydroxybenzoic acid.

-

Sample Preparation:

-

Collect whole blood in EDTA-containing tubes.

-

Centrifuge to separate erythrocytes from plasma.

-

Wash erythrocytes with saline solution.

-

Lyse the erythrocytes by freezing and thawing.

-

-

Enzymatic Reaction:

-

Prepare an incubation mixture containing the erythrocyte lysate, MgCl₂, S-adenosylmethionine, and the substrate (3,4-dihydroxybenzoic acid).

-

Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

HPLC Analysis:

-

Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.

-

Use a mobile phase suitable for separating the reaction products (e.g., a phosphate (B84403) buffer with methanol).

-

Detect vanillic and isovanillic acid using an electrochemical detector.

-

-

Data Analysis:

-

Quantify the products based on peak areas compared to a standard curve.

-

Normalize the activity to the protein concentration of the lysate, determined by a standard protein assay (e.g., Bradford assay).[13]

-

Protocol for Quantification of 3-O-MDOPA in Human Plasma by HPLC-MS/MS

This highly sensitive and specific method is suitable for pharmacokinetic studies.

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., carbidopa in methanol (B129727)/water).

-

Add 240 µL of 0.4 M perchloric acid to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at a low temperature (e.g., -5°C).

-

-

Extraction and Dilution:

-

Transfer the supernatant to an autosampler vial.

-

Add 300 µL of a diluent (e.g., water with 0.05% formic acid) and vortex.

-

-

HPLC-MS/MS Analysis:

-

Inject an aliquot (e.g., 20 µL) into the HPLC-MS/MS system.

-

Chromatography: Use a C18 analytical column with a mobile phase of water and methanol containing a small percentage of formic acid (e.g., 85:15 v/v water:methanol with 0.05% formic acid).[14]

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM). The fragmentation transition for 3-O-MDOPA is typically m/z 212.0 → 166.0.[14][15]

-

-

Quantification:

-

Construct a calibration curve using standards of known 3-O-MDOPA concentrations in blank plasma.

-

Calculate the concentration of 3-O-MDOPA in the samples based on the peak area ratio of the analyte to the internal standard.[14]

-

Visualized Workflows and Relationships

In Vivo Experimental Workflow for Studying COMT Inhibition

The following diagram illustrates a typical workflow for an in vivo study investigating the effect of a COMT inhibitor on L-DOPA and 3-O-MDOPA pharmacokinetics.

Conclusion

The O-methylation of L-DOPA to 3-O-MDOPA, catalyzed by COMT, is a critical determinant of the efficacy of L-DOPA therapy in Parkinson's disease. The accumulation of 3-O-MDOPA can hinder the therapeutic benefits of L-DOPA by competing for transport into the central nervous system. This technical guide has detailed the biochemical basis of this metabolic pathway, presented quantitative pharmacokinetic and enzyme kinetic data, and provided robust experimental protocols for the investigation of COMT activity and 3-O-MDOPA levels. The use of COMT inhibitors represents a key strategy to mitigate this metabolic diversion, thereby enhancing the bioavailability and prolonging the clinical response to L-DOPA. A thorough understanding of the principles and methodologies outlined herein is essential for researchers and drug development professionals working to refine and improve therapeutic strategies for Parkinson's disease.

References

- 1. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. brainkart.com [brainkart.com]

- 3. Pharmacokinetics of Levodopa and 3-O-Methyldopa in Parkinsonian Patients Treated with Levodopa and Ropinirole and in Patients with Motor Complications | MDPI [mdpi.com]

- 4. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. COMT inhibition in the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Catechol‐O‐methyltransferase inhibitors for levodopa‐induced complications in Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of levodopa, carbidopa, and 3-O-methyldopa following 16-hour jejunal infusion of levodopa-carbidopa intestinal gel in advanced Parkinson's disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic-pharmacodynamic interaction between the COMT inhibitor tolcapone and single-dose levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay of catechol-O-methyltransferase activity in human erythrocytes using norepinephrine as a natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A method for the measurement of catechol-O-methyltransferase activity using norepinephrine, an endogenous substrate - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. Importance of membrane-bound catechol-O-methyltransferase in L-DOPA metabolism: a pharmacokinetic study in two types of Comt gene modified mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DSpace [helda.helsinki.fi]

- 13. Validation of assay of catechol-O-methyltransferase activity in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Simultaneous quantitation of levodopa and 3-O-methyldopa in human plasma by HPLC-ESI-MS/MS: application for a pharmacokinetic study with a levodopa/benserazide formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Metabolite: A Technical History of 3-O-Methyl-DL-DOPA

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Historical Significance of 3-O-Methyl-DL-DOPA

Introduction

In the landscape of neuropharmacology, particularly in the treatment of Parkinson's disease, the story of L-DOPA (levodopa) is a landmark of successful neurotransmitter replacement therapy. However, the metabolic fate of this crucial precursor to dopamine (B1211576) is a complex narrative in itself, central to which is the discovery of this compound (3-OMD). This technical guide delves into the historical journey of 3-OMD's identification as a major metabolite of L-DOPA, providing a comprehensive overview of the seminal experiments, the evolution of analytical techniques for its quantification, and its physiological implications. For researchers and drug development professionals, understanding this history is pivotal for optimizing current therapeutic strategies and innovating future treatments for Parkinson's disease and other related neurological disorders.

The Dawn of L-DOPA and the Quest for its Metabolic Pathways

The therapeutic potential of L-DOPA was realized in the late 1950s and early 1960s, revolutionizing the management of Parkinson's disease. As its clinical use expanded, so did the scientific imperative to understand its metabolism. Early investigations into the fate of administered L-DOPA revealed that a significant portion was metabolized before it could cross the blood-brain barrier to be converted into dopamine. This peripheral metabolism led to a search for the byproducts of L-DOPA's journey through the body.

The pivotal enzyme in this metabolic diversion was identified as catechol-O-methyltransferase (COMT), an enzyme responsible for the methylation of catechol compounds. It was hypothesized that L-DOPA, being a catechol, would be a substrate for COMT. This hypothesis paved the way for the discovery of this compound.

The Discovery of this compound

The first definitive identification of 3-O-methyldopa as a major metabolite of L-DOPA in humans and animals is credited to the pioneering work of Bartholini, Pletscher, and their colleagues in the late 1960s. Their research demonstrated that after the administration of L-DOPA, a significant O-methylated derivative appeared in various tissues and fluids.[1]

Key Early Publications:

-

Pletscher, A., Bartholini, G., & Gey, K. F. (1967). This early work laid the groundwork by investigating the metabolism of DOPA and the effects of decarboxylase inhibitors, hinting at the importance of alternative metabolic pathways.

-

Bartholini, G., & Pletscher, A. (1968). This seminal paper in the Journal of Pharmacology and Experimental Therapeutics provided crucial evidence for the cerebral accumulation and metabolism of radiolabeled L-DOPA, further elucidating the metabolic processes, including O-methylation.[2]

-

Kuruma, I., Bartholini, G., & Pletscher, A. (1970). This study focused on the accumulation of 3-O-methyldopa in the brain and heart following L-DOPA administration, highlighting its persistence in tissues.[3]

-

Bartholini, G., Kuruma, I., & Pletscher, A. (1971). Published in Nature, this research proposed that 3-O-methyldopa could act as a precursor to dopamine, adding another layer of complexity to its role.[4]

These foundational studies established 3-OMD as a significant and long-lasting metabolite of L-DOPA, sparking further investigation into its pharmacokinetics and physiological effects.

Quantitative Analysis of this compound: A Historical Perspective

The ability to accurately measure 3-OMD has been central to understanding its role. The analytical techniques have evolved significantly from the early days of radiolabeling and paper chromatography to the highly sensitive and specific methods used today.

Early Experimental Protocols

The initial studies heavily relied on the use of radioactively labeled L-DOPA (¹⁴C-L-DOPA) to trace its metabolic fate.

Experimental Protocol: Early Radiolabeling and Chromatographic Separation (circa 1968) [2]

-

Subjects: Animal models (e.g., rats).

-

Administration: Intraperitoneal or oral administration of ¹⁴C-L-DOPA.

-

Sample Collection: Collection of brain, heart, and other tissues, as well as urine and plasma at various time points.

-

Sample Preparation: Homogenization of tissues in acidic solutions (e.g., perchloric acid) to precipitate proteins and extract metabolites.

-

Separation:

-

Paper Chromatography: One-dimensional or two-dimensional paper chromatography was a common method. The stationary phase was filter paper, and various solvent systems were used as the mobile phase to separate L-DOPA from its metabolites based on their polarity and partitioning characteristics.

-

Column Chromatography: Ion-exchange chromatography on columns packed with resins like Dowex-50 was also employed for separation.

-

-

Detection and Quantification:

-

Radioscanning: The chromatograms were scanned for radioactivity to locate the spots corresponding to ¹⁴C-L-DOPA and its metabolites.

-

Liquid Scintillation Counting: The radioactive spots were cut out from the paper chromatograms, eluted, and the radioactivity was quantified using a liquid scintillation counter.

-

-

Identification: The identity of the 3-OMD spot was confirmed by comparing its chromatographic mobility (Rf value) with that of a synthetic 3-O-methyldopa standard.

Evolution to Modern Analytical Techniques

While groundbreaking for their time, these early methods were laborious and lacked the high specificity and sensitivity of modern techniques. The development of High-Performance Liquid Chromatography (HPLC) coupled with various detectors revolutionized the quantification of 3-OMD.

Modern Experimental Protocol: HPLC with Electrochemical Detection (HPLC-ED)

-

Sample: Human plasma or cerebrospinal fluid (CSF).

-

Sample Preparation:

-

Deproteinization: Addition of an acid (e.g., perchloric acid) to the plasma sample to precipitate proteins.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Filtration: The supernatant is filtered to remove any remaining particulate matter.

-

-

Chromatographic Separation:

-

HPLC System: A standard HPLC system with a pump, injector, and a C18 reversed-phase column.

-

Mobile Phase: An aqueous buffer (e.g., phosphate (B84403) buffer) with an organic modifier (e.g., methanol (B129727) or acetonitrile) and an ion-pairing agent. The pH is typically acidic.

-

-

Detection:

-

Electrochemical Detector: The eluent from the HPLC column passes through an electrochemical cell where an electrical potential is applied. 3-OMD is electrochemically active and undergoes oxidation, generating a measurable current that is proportional to its concentration.

-

-

Quantification: The peak area of 3-OMD in the sample is compared to a calibration curve generated using known concentrations of a 3-OMD standard.

Modern Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample: Human plasma or dried blood spots (DBS).

-

Sample Preparation:

-

Protein precipitation with an organic solvent (e.g., methanol or acetonitrile) containing an internal standard (e.g., a stable isotope-labeled version of 3-OMD).

-

Centrifugation and collection of the supernatant.

-

-

Chromatographic Separation:

-

LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system with a C18 or similar reversed-phase column.

-

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., methanol or acetonitrile (B52724) with formic acid).

-

-

Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

-

MRM Transitions: Specific precursor-to-product ion transitions for both 3-OMD and its internal standard are monitored for highly selective and sensitive quantification.

-

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is used for quantification against a calibration curve.

Quantitative Data Summary

The following tables summarize key quantitative data from both historical and more recent studies, illustrating the evolution of our understanding of 3-OMD pharmacokinetics.

Table 1: Early Observations of this compound Concentrations in Animal Models

| Species | Tissue/Fluid | L-DOPA Dose | Time Post-Dose | 3-OMD Concentration (relative units or estimated) | Reference |

| Rat | Brain | Not specified | 1-4 hours | Peak observed after L-DOPA | Bartholini & Pletscher, 1968[2] |

| Rat | Heart | Not specified | 1-4 hours | Accumulation noted | Kuruma et al., 1970[3] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Conditions | Reference |

| Half-life (t½) | ~15 hours | Following L-DOPA administration | Modern pharmacokinetic studies |

| Plasma Concentration | Varies significantly | Dependent on L-DOPA dose, COMT activity, and co-medications | Various clinical studies |

| CSF Concentration | Elevated in patients on L-DOPA therapy | Reflects passage across the blood-brain barrier | Modern clinical studies |

| Urinary Excretion | Major route of elimination | - | Early and modern metabolic studies |

Signaling Pathways and Experimental Workflows

To visualize the metabolic processes and experimental procedures described, the following diagrams are provided in the DOT language for Graphviz.

Metabolic Pathway of L-DOPA

Caption: Metabolic fate of L-DOPA in peripheral tissues and the brain.

Experimental Workflow for Early 3-OMD Identification

References

3-O-Methyl-DL-DOPA Transport Across the Blood-Brain Barrier: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methyl-DL-DOPA (3-OMD) is a major metabolite of L-DOPA, the primary therapeutic agent for Parkinson's disease. Formed by the action of catechol-O-methyltransferase (COMT), 3-OMD has a significantly longer half-life than L-DOPA, leading to its accumulation in plasma and subsequent transport into the brain.[1][2] Understanding the mechanisms by which 3-OMD crosses the blood-brain barrier (BBB) is crucial for optimizing L-DOPA therapy and mitigating potential adverse effects associated with high 3-OMD levels. This technical guide provides an in-depth overview of the transport of 3-OMD across the BBB, focusing on the core mechanisms, quantitative data, and detailed experimental protocols.

Core Transport Mechanism: The L-Type Amino Acid Transporter 1 (LAT1)

The transport of 3-OMD across the BBB is primarily mediated by the L-Type Amino Acid Transporter 1 (LAT1), also known as solute carrier family 7 member 5 (SLC7A5).[3] LAT1 is a sodium-independent antiporter that facilitates the transport of large neutral amino acids, including L-DOPA, across the endothelial cells of the BBB.[3]

Competitive Inhibition with L-DOPA

A key aspect of 3-OMD transport is its competitive interaction with L-DOPA for the same binding site on the LAT1 transporter.[1][2][4] This competition can have significant clinical implications, as elevated plasma concentrations of 3-OMD may hinder the entry of L-DOPA into the brain, potentially reducing its therapeutic efficacy.[1]

Quantitative Data on this compound Transport

The following tables summarize the available quantitative data on the transport kinetics of 3-OMD and its interaction with L-DOPA at the BBB. These values have been derived from various in vitro and in vivo studies.

Table 1: Michaelis-Menten Constants (Km) for 3-OMD and L-DOPA Transport

| Compound | Model System | Km (µM) | Reference |

| 3-O-Methyl-L-DOPA | Immortalized Rat Brain Endothelial Cells (RBE4) | 40 (25, 57) | [4] |

| 3-O-Methyl-L-DOPA | Immortalized Rat Brain Endothelial Cells (RBE4B) | 44 (13, 75) | [4] |

| L-DOPA | Immortalized Rat Brain Endothelial Cells (RBE4) | 72 (53, 91) | [4] |

| L-DOPA | Immortalized Rat Brain Endothelial Cells (RBE4B) | 60 (46, 74) | [4] |

| L-Phenylalanine | In situ Rat Brain Perfusion | 11 | [5] |

Values in parentheses represent the 95% confidence interval.

Table 2: Inhibition Constants (Ki and IC50) for 3-OMD on L-DOPA Transport

| Inhibitor | Substrate | Model System | Inhibition Constant (µM) | Reference |

| 3-O-Methyl-L-DOPA | L-DOPA | Immortalized Rat Brain Endothelial Cells (RBE4) | Ki: 143 (121, 170) | [4] |

| 3-O-Methyl-L-DOPA | L-DOPA | Immortalized Rat Brain Endothelial Cells (RBE4B) | Ki: 93 (92, 95) | [4] |

| 3-O-Methyl-L-DOPA | L-DOPA | Immortalized Rat Brain Endothelial Cells (RBE4) | IC50: 642 (542, 759) | [4] |

| 3-O-Methyl-L-DOPA | L-DOPA | Immortalized Rat Brain Endothelial Cells (RBE4B) | IC50: 482 (475, 489) | [4] |

Values in parentheses represent the 95% confidence interval. The IC50 values were obtained in the presence of a nearly saturating concentration of L-DOPA (250 µM).

Signaling Pathways Influencing the Blood-Brain Barrier

While direct regulation of LAT1 by specific signaling pathways in the context of 3-OMD transport is an area of ongoing research, pathways that modulate the overall integrity and function of the BBB are highly relevant. The Wnt/β-catenin signaling pathway is a critical regulator of BBB development and maintenance.

Activation of the Wnt/β-catenin pathway in brain endothelial cells leads to the stabilization and nuclear translocation of β-catenin, which then modulates the expression of genes crucial for BBB integrity, such as those encoding for tight junction proteins like claudin-3.[6][7][8][9] While direct evidence linking Wnt/β-catenin signaling to the regulation of LAT1 expression at the BBB is still emerging, modulation of this pathway can significantly impact the overall transport characteristics of the barrier.[7][10]

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible study of 3-OMD transport across the BBB. The following sections outline key experimental protocols.

In Vitro Blood-Brain Barrier Permeability Assay (Transwell System)

This protocol describes a common in vitro method to assess the permeability of 3-OMD across a monolayer of brain endothelial cells.

1. Cell Culture and Transwell Setup:

-

Cell Lines: Immortalized rat brain endothelial cells (RBE4) or human cerebral microvascular endothelial cells (hCMEC/D3) are commonly used.[4][11][12] For a more physiologically relevant model, co-cultures with astrocytes and pericytes can be established.[11][13]

-

Transwell Inserts: Cells are seeded on the apical side of a porous membrane insert (e.g., 0.4 µm pore size).[14][15]

-

Culture Conditions: Cells are cultured until a confluent monolayer is formed, which is confirmed by measuring the transendothelial electrical resistance (TEER).[14][15]

2. Permeability Assay:

-

Preparation: The culture medium in both the apical (luminal) and basolateral (abluminal) chambers is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Initiation: A known concentration of 3-OMD is added to the apical chamber. For competitive inhibition studies, L-DOPA is also added to the apical chamber at varying concentrations.

-

Sampling: At designated time points (e.g., 15, 30, 45, 60 minutes), samples are collected from the basolateral chamber. The volume removed is replaced with fresh transport buffer.

-

Analysis: The concentration of 3-OMD in the collected samples is quantified using HPLC with electrochemical detection (HPLC-ECD) or HPLC-tandem mass spectrometry (HPLC-MS/MS).[1][16][17][18]

3. Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux of 3-OMD across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration of 3-OMD in the apical chamber.

In Vivo Microdialysis in Rodents

This technique allows for the continuous sampling of the extracellular fluid in a specific brain region of a freely moving animal.

1. Surgical Implantation of Microdialysis Probe:

-

Animal Model: Adult male rats (e.g., Sprague-Dawley) are commonly used.

-

Anesthesia and Stereotaxic Surgery: The animal is anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the target brain region (e.g., striatum).[19][20]

-

Recovery: The animal is allowed to recover from surgery for at least 48 hours.[19]

2. Microdialysis Experiment:

-

Probe Insertion: A microdialysis probe is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[19][20][21]

-

Baseline Collection: Baseline dialysate samples are collected to establish basal levels of neurochemicals.

-

Drug Administration: 3-OMD is administered systemically (e.g., intraperitoneal injection or intravenous infusion).

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 15-20 minutes) into vials for subsequent analysis.[19]

3. Sample Analysis:

4. Data Analysis:

-

The data are typically presented as the percentage change from the baseline concentration of 3-OMD in the brain extracellular fluid over time.

In Situ Brain Perfusion

This technique allows for the precise control of the composition of the fluid perfusing the brain vasculature, enabling detailed kinetic studies.

1. Surgical Preparation:

-

Animal Model: Anesthetized rats are used.

-

Catheterization: The common carotid artery is exposed, and a catheter is inserted for the perfusion of the ipsilateral cerebral hemisphere.[5][22][23]

2. Perfusion:

-

Perfusate: A buffered saline solution containing a known concentration of radiolabeled or unlabeled 3-OMD is perfused at a constant rate.[5][23]

-

Duration: The perfusion is carried out for a short duration (e.g., 30-60 seconds) to measure unidirectional influx.[23]

3. Brain Tissue Analysis:

-

Sample Collection: At the end of the perfusion, the brain is rapidly removed and dissected.

-

Quantification: The amount of 3-OMD that has entered the brain tissue is quantified.

4. Data Analysis:

-

The brain uptake clearance (K_in) is calculated, and from this, the kinetic parameters Vmax and Km can be determined by performing experiments with varying concentrations of 3-OMD.[5][24][25]

Conclusion

The transport of this compound across the blood-brain barrier is a critical factor influencing the efficacy of L-DOPA therapy in Parkinson's disease. The L-Type Amino Acid Transporter 1 (LAT1) plays a central role in this process, and the competitive nature of 3-OMD transport with L-DOPA highlights the importance of understanding and potentially modulating this interaction. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to unravel the complexities of drug transport to the central nervous system. Further investigation into the signaling pathways that regulate LAT1 expression and function at the BBB will be essential for the development of novel therapeutic strategies to enhance the delivery of neuroactive compounds to the brain.

References

- 1. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Interaction between L-DOPA and 3-O-methyl-L-DOPA for transport in immortalised rat capillary cerebral endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Wnt/β-catenin signaling controls development of the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulation of Wnt/β-catenin signaling promotes blood-brain barrier phenotype in cultured brain endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Endothelial β-Catenin Deficiency Causes Blood-Brain Barrier Breakdown via Enhancing the Paracellular and Transcellular Permeability [frontiersin.org]

- 9. Activation of Wnt/β-catenin pathway mitigates blood-brain barrier dysfunction in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Comparison of a Rat Primary Cell-Based Blood-Brain Barrier Model With Epithelial and Brain Endothelial Cell Lines: Gene Expression and Drug Transport [frontiersin.org]

- 12. Comparison of a Rat Primary Cell-Based Blood-Brain Barrier Model With Epithelial and Brain Endothelial Cell Lines: Gene Expression and Drug Transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison of Blood-Brain Barrier Models for in vitro Biological Analysis: One Cell Type vs Three Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. frontiersin.org [frontiersin.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Determination of L-dopa, carbidopa, 3-O-methyldopa and entacapone in human plasma by HPLC-ED - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of levodopa, carbidopa, entacapone, tolcapone, 3-O-methyldopa and dopamine in human plasma by an HPLC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Kinetics of amino acid transport at the blood-brain barrier studied using an in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Kinetic analysis ofl-leucine transport across the blood-brain barrier: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 24. Kinetics of neutral amino acid transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. How to Measure Drug Transport across the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]

The Endogenous Function of 3-O-Methyl-DL-DOPA in Neuronal Cells: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-O-Methyl-DL-DOPA (3-OMD) is a major metabolite of L-DOPA, the cornerstone therapy for Parkinson's disease. Formed through the action of catechol-O-methyltransferase (COMT), 3-OMD has a significantly longer half-life than its parent compound, leading to its accumulation in both plasma and the central nervous system. While traditionally considered an inert byproduct, emerging evidence indicates that 3-OMD actively participates in the neuropharmacology of L-DOPA therapy, contributing to both its therapeutic window and its long-term side effects. This technical guide provides an in-depth exploration of the endogenous functions of 3-OMD in neuronal cells, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing its complex interactions through signaling pathway diagrams. Understanding the multifaceted role of 3-OMD is critical for optimizing L-DOPA therapy and developing novel strategies to mitigate its adverse effects.

Introduction: The Significance of a Major Metabolite

While endogenous levels of this compound (3-OMD) in the absence of L-DOPA administration are typically negligible, its formation and accumulation are of paramount importance in the context of Parkinson's disease treatment.[1][2] L-DOPA is metabolized to dopamine (B1211576) by aromatic L-amino acid decarboxylase (AADC) and to 3-OMD by catechol-O-methyltransferase (COMT).[1] Due to its extended half-life of approximately 15 hours compared to L-DOPA's one hour, 3-OMD levels can become significantly elevated in patients undergoing chronic L-DOPA therapy.[1] This accumulation has been linked to the development of motor complications, including dyskinesia and the "wearing-off" phenomenon.[1]

The primary mechanism by which 3-OMD is thought to exert its effects is through competition with L-DOPA for transport across the blood-brain barrier (BBB) via the large neutral amino acid transporter (LAT1).[3][4][5] This competition can reduce the bioavailability of L-DOPA in the brain, thereby diminishing its therapeutic efficacy.[4] Beyond its effects at the BBB, studies have revealed that 3-OMD has direct effects on neuronal and glial cells, influencing dopamine metabolism, inducing oxidative stress, and modulating neuroprotective pathways.

Quantitative Data on this compound

The following tables summarize key quantitative data regarding the pharmacokinetics and neuronal effects of 3-OMD.

Table 1: Pharmacokinetic Parameters of L-DOPA and 3-OMD in Rabbits

| Parameter | L-DOPA (2/0.5 mg/kg IV) | 3-OMD (from L-DOPA) | L-DOPA (5/1.25 mg/kg IM) | 3-OMD (from L-DOPA) |

| AUC (μg·h/mL) | 2.5 ± 0.6 | 10.3 ± 2.1 | 4.2 ± 1.1 | 22.5 ± 5.4 |

| Cmax (μg/mL) | - | - | 1.9 ± 0.5 | 1.8 ± 0.4 |

| t½ (h) | 0.9 ± 0.2 | 8.7 ± 1.5 | 1.1 ± 0.3 | 9.1 ± 1.8 |

| CL (L/h/kg) | 0.8 ± 0.2 | - | - | - |

| Data adapted from a pharmacokinetic study in rabbits. Values are mean ± S.D. AUC: Area under the curve; Cmax: Maximum concentration; t½: Half-life; CL: Clearance.[6] |

Table 2: Cerebrospinal Fluid (CSF) Concentrations in Parkinson's Disease Patients

| Analyte | Controls | Untreated PD Patients | PD Patients with Wearing-Off | PD Patients without Wearing-Off |

| 3-OMD (ng/mL) | Undetectable | Significantly decreased | 105.7 ± 41.2 | 53.8 ± 20.1 |

| L-DOPA (ng/mL) | - | Significantly decreased | 1.8 ± 0.7 | 2.1 ± 0.9 |

| Dopamine (ng/mL) | - | Significantly decreased | 0.4 ± 0.2 | 0.5 ± 0.2 |

| Data compiled from studies on CSF of Parkinson's disease (PD) patients.[7][8][9][10] Note that 3-OMD is primarily detected in treated patients. |

Table 3: Effects of 3-OMD on Neuronal Function in Rats

| Parameter | Vehicle Control | 3-OMD (1 µmol, icv) |

| Movement Time (% of control) | 100% | 30% |

| Total Distance Traveled (% of control) | 100% | 26% |

| Number of Movements (% of control) | 100% | 39% |

| Dopamine Turnover (DOPAC/DA ratio) | Baseline | Decreased by 40% |

| Data from a study investigating the effects of intracerebroventricular (icv) injection of 3-OMD in rats.[11] |

Signaling Pathways and Molecular Interactions

The interactions of 3-OMD within the central nervous system are complex, involving metabolic pathways, transport competition, and direct cellular effects.

L-DOPA Metabolism and 3-OMD Formation

The metabolic fate of L-DOPA is a critical determinant of its therapeutic efficacy. A significant portion of administered L-DOPA is peripherally metabolized by COMT to 3-OMD.

References

- 1. 3-O-Methyldopa - Wikipedia [en.wikipedia.org]

- 2. foodb.ca [foodb.ca]

- 3. 3-O-Methyldopa inhibits astrocyte-mediated dopaminergic neuroprotective effects of l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-O-methyldopa blocks dopa metabolism in rat corpus striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-O-methyldopa uptake and inhibition of L-dopa at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Concentrations of tyrosine, L-dihydroxyphenylalanine, dopamine, and 3-O-methyldopa in the cerebrospinal fluid of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The significance of 3-O-methyldopa concentrations in the cerebrospinal fluid in the pathogenesis of wearing-off phenomenon in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cerebrospinal fluid biochemical studies in patients with Parkinson's disease: toward a potential search for biomarkers for this disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of cerebrospinal fluid from patients with Parkinson disease on dopaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of 3-O-methyldopa in the side effects of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Fate of 3-O-Methyl-DL-DOPA in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the formation, transport, and subsequent metabolic and cellular impact of 3-O-Methyl-DL-DOPA (3-OMD), a major metabolite of the Parkinson's disease drug L-DOPA, within the central nervous system (CNS).

Introduction

Levodopa (L-DOPA) remains the gold standard for treating the motor symptoms of Parkinson's disease (PD), primarily by replenishing dopamine (B1211576) levels in the brain.[1][2] However, its therapeutic efficacy is often complicated by its metabolic profile. When L-DOPA is administered, particularly in combination with peripheral dopa decarboxylase (DDC) inhibitors like carbidopa (B1219) or benserazide, its peripheral conversion to dopamine is reduced.[3][4] This shunts L-DOPA down an alternative metabolic pathway, leading to its O-methylation by catechol-O-methyltransferase (COMT) into 3-O-methyldopa (3-OMD).[5][6][7]

3-OMD has a significantly longer plasma half-life (approximately 15 hours) compared to L-DOPA (about 1 hour), leading to its accumulation in the plasma and cerebrospinal fluid of patients on chronic L-DOPA therapy.[3][5][8] This accumulation is not benign; 3-OMD actively crosses the blood-brain barrier (BBB) and exerts several antagonistic effects on L-DOPA's therapeutic action within the CNS.[3][9] This guide provides a comprehensive overview of the metabolic journey of 3-OMD in the CNS, from its enzymatic origin to its ultimate impact on neuronal function.